N-Methyl-5-nitropyridine-3-carboxamide
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Overview
Description
N-Methyl-5-nitropyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift . Subsequent methylation and carboxamidation steps are carried out to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron (Fe) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-Methyl-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carboxamide moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-Methyl-5-nitropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-2-pyridone-5-carboxamide: A metabolite of nicotinamide adenine dinucleotide (NAD) degradation.
3-Methyl-5-nitropyridine: A related nitropyridine derivative used in various chemical applications.
Uniqueness
N-Methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
59290-18-5 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-8-7(11)5-2-6(10(12)13)4-9-3-5/h2-4H,1H3,(H,8,11) |
InChI Key |
UCRHURGUOPWJDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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